

The Function of Petroselinic Acid in Plant Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl petroselaidate	
Cat. No.:	B8004386	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid, $18:1\Delta6$) is a distinctive positional isomer of oleic acid, predominantly found as a major component of triacylglycerols (TAGs) in the seeds of plants belonging to the Apiaceae family (e.g., coriander, carrot, parsley) and a few other plant families.[1][2] Its unique $\Delta6$ double bond position confers specific physicochemical properties and makes it a valuable renewable resource for the chemical industry. This technical guide provides an in-depth overview of the function of the petroselinoyl moiety in plant lipids, focusing on its biosynthesis, incorporation into complex lipids, and physiological significance. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways. While the topic mentions **methyl petroselaidate**, it is important to note that petroselinic acid is the naturally occurring cis-isomer in plants. Its methyl ester, methyl petroselinate, is the derivative commonly analyzed, for instance by gas chromatography. **Methyl petroselaidate** refers to the methyl ester of the trans-isomer, petroselaidic acid, which is not the common natural form.

Introduction: The Significance of Petroselinic Acid in Plant Lipids

Unusual fatty acids, such as petroselinic acid, are fatty acids that differ from the common saturated and unsaturated fatty acids found in most plant and animal lipids.[3] Petroselinic

acid's primary function in plants is as a stored form of carbon and energy in seed triacylglycerols, providing nourishment for the developing embryo upon germination.[2] Unlike oleic acid (18:1Δ9), which is ubiquitous in plant lipids, petroselinic acid is concentrated in the seed oils of specific plant families, suggesting a specialized metabolic pathway and potentially unique functional roles.[1][2] Its presence is a key chemotaxonomic marker for the Apiaceae family.[1] Beyond its role as a storage lipid, research into the broader physiological effects of unusual fatty acids is ongoing, with some thought to have roles in defense against pests.[3]

Biosynthesis and Metabolism of Petroselinic Acid

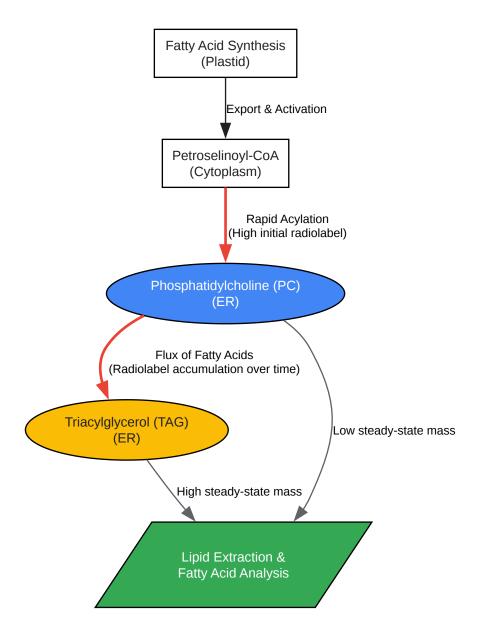
The biosynthesis of petroselinic acid is a well-characterized pathway that diverges from the synthesis of common fatty acids like oleic acid. It occurs primarily in the plastids of developing seeds.

The Biosynthetic Pathway

The synthesis of petroselinoyl-ACP involves two key enzymatic steps that differentiate it from the oleic acid pathway:

- Δ 4-Desaturation: The pathway begins with palmitoyl-ACP (16:0-ACP). A specific Δ 4-acyl-ACP desaturase introduces a cis double bond at the Δ 4 position, forming hexadecenoyl-ACP (16:1 Δ 4-ACP).[2]
- Elongation: The 16:1Δ4-ACP is then elongated by a specialized 3-ketoacyl-ACP synthase
 (KAS) enzyme, which adds a two-carbon unit to produce petroselinoyl-ACP (18:1Δ6-ACP).[2]

Following its synthesis in the plastid, petroselinic acid is released from its ACP carrier by a thioesterase, exported to the cytoplasm, and activated to petroselinoyl-CoA for incorporation into glycerolipids at the endoplasmic reticulum.[2][3]


Click to download full resolution via product page

Caption: Biosynthesis of Petroselinic Acid and its incorporation into Triacylglycerol.

Incorporation into Triacylglycerols: The Role of Phosphatidylcholine

While petroselinic acid is predominantly found in TAGs, studies using radiolabeling with [1-14C]acetate in developing carrot and coriander endosperm have revealed a dynamic role for phosphatidylcholine (PC) in its metabolism.[4][5] Although petroselinic acid only constitutes a minor fraction of the fatty acids in PC at steady state, it is rapidly and heavily incorporated into PC during its synthesis.[4][5] This suggests a high turnover of petroselinoyl groups in PC, with a subsequent flux into the TAG pool.[4][5] This metabolic trafficking through PC may be a crucial step in the assembly of TAGs rich in petroselinic acid.[4][5]

Click to download full resolution via product page

Caption: Experimental workflow showing the flux of petroselinic acid through PC to TAG.

Quantitative Data on Petroselinic Acid Distribution

The concentration of petroselinic acid varies significantly among different plant species and is predominantly located in the seed oil. It is found in much lower concentrations, if at all, in other parts of the plant like leaves and stems.[2]

Table 1: Petroselinic Acid Content in Seed Oils of

Various Apiaceae Species

Plant Species	Common Name	Petroselinic Acid Content (% of total fatty acids)
Coriandrum sativum	Coriander	1 - 81.9%
Petroselinum crispum	Parsley	35 - 75.1%
Anethum graveolens	Dill	79.9 - 87.2%
Foeniculum vulgare	Fennel	43.1 - 81.9%
Pimpinella anisum	Anise	10.4 - 75.6%
Carum carvi	Caraway	28.5 - 57.6%
Daucus carota	Carrot	70 - 75% (in TAGs)

Data compiled from multiple sources.[2][6]

Table 2: Distribution of Petroselinic Acid in Glycerolipids

of Developing Umbelliferae Endosperm

Lipid Class	Coriander (Coriandrum sativum)	Carrot (Daucus carota)
(mol % of total fatty acids)	(mol % of total fatty acids)	
Triacylglycerol (TAG)	75%	70%
Phosphatidylcholine (PC)	9%	20%
Phosphatidylethanolamine (PE)	10%	12%

Data from Cahoon & Ohlrogge, 1994.[4][5] This table highlights the significant enrichment of petroselinic acid in storage lipids (TAGs) compared to membrane phospholipids (PC and PE).

Experimental Protocols

The analysis of petroselinic acid in plant lipids typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic separation and quantification.

Protocol for Lipid Extraction and Fatty Acid Analysis

This protocol provides a general framework for the analysis of petroselinic acid from plant seeds.

1. Lipid Extraction:

- Homogenize a known weight of seed tissue in a solvent mixture of chloroform:methanol (2:1, v/v).
- Filter the homogenate to remove solid debris.
- Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.
- Collect the lower chloroform phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
- 2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Resuspend the lipid extract in a known volume of toluene.
- Add a solution of 1% sulfuric acid in methanol.
- Heat the mixture at 85°C for 1 hour in a sealed vial.
- After cooling, add a saturated solution of sodium chloride and hexane to extract the FAMEs.
- Collect the upper hexane layer containing the FAMEs.
- 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Column: Use a polar capillary column (e.g., DB-WAX or equivalent).
- Injector Temperature: 250°C.
- Oven Program: Start at a low temperature (e.g., 150°C), hold for 1 minute, then ramp to a higher temperature (e.g., 240°C) at a rate of 4°C/min.
- · Carrier Gas: Helium.
- Detection: Use a mass spectrometer to identify FAMEs based on their mass spectra and a
 flame ionization detector (FID) for quantification against a known internal standard (e.g.,
 methyl heptadecanoate). Methyl petroselinate will have a characteristic retention time and
 mass spectrum.

Alternative Derivatization for Isomer Separation

For challenging separations of positional isomers like petroselinic and oleic acids, alternative methods can be employed:

- Silver Ion Thin-Layer Chromatography (Ag-TLC): Fatty acids can be converted to phenacyl esters, which allows for baseline separation on TLC plates impregnated with silver nitrate.[7]
- Picolinyl Esters for GC-MS: Derivatization to picolinyl esters provides characteristic mass spectra that can help determine the double bond position.[8]

Conclusion

The presence of a petroselinoyl moiety, primarily in the form of petroselinic acid, is a defining feature of the seed lipids of the Apiaceae family. Its main function is as a dense storage form of energy and carbon for the embryo. The biosynthesis of petroselinic acid follows a unique pathway involving a $\Delta 4$ -desaturase and a specific elongase. Its incorporation into triacylglycerols is a dynamic process that appears to involve trafficking through the phosphatidylcholine pool. The high concentration of this unusual fatty acid in certain seed oils makes them a valuable resource for various industrial applications. Further research may yet uncover additional, more subtle physiological roles for petroselinic acid or its derivatives within the plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. Apparent Role of Phosphatidylcholine in the Metabolism of Petroselinic Acid in Developing Umbelliferae Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]
- 7. Determination of Petroselinic, cis-Vaccenic and Oleic Acids in Some Seed Oils of the Umbelliferae by Silver Ion Thin Layer Chromatography of their Phenacyl Esters | Semantic Scholar [semanticscholar.org]
- 8. koreascience.kr [koreascience.kr]
- To cite this document: BenchChem. [The Function of Petroselinic Acid in Plant Lipids: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8004386#function-of-methyl-petroselaidate-in-plant-lipids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com